
DOTA-NOC
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DOTA-NOC beinhaltet die Kupplung des makrocyclischen Chelators 1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraessigsäure an das Octapeptid Octreotid. Dieser Prozess umfasst typischerweise die folgenden Schritte:
Peptidsynthese: Das Octreotidpeptid wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert.
Chelator-Kupplung: Der makrocyclische Chelator 1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraessigsäure wird bei erhöhten Temperaturen an das Peptid gekoppelt.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound die Verwendung von automatisierten Synthesizern und Standard-68Ge/68Ga-Generatoren. Der Prozess ist so konzipiert, dass er reproduzierbar ist und den Standards der Guten Herstellungspraxis (GMP) entspricht. Das radiomarkierte Somatostatin-Analogon [68Ga]this compound kann in etwa 30 Minuten mit einer hohen radiochemischen Ausbeute synthetisiert werden .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt in erster Linie Chelatreaktionen mit verschiedenen Radiometallen wie Gallium-68, Indium-111, Yttrium-90 und Lutetium-177. Diese Reaktionen sind für seine Anwendung in der diagnostischen Bildgebung und der gezielten Radionuklidtherapie unerlässlich .
Häufige Reagenzien und Bedingungen
Reagenzien: Radiometalle wie Gallium-68, Indium-111, Yttrium-90 und Lutetium-177.
Bedingungen: Erhöhte Temperaturen und spezifische pH-Bedingungen sind für eine effiziente Chelatbildung erforderlich.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind radiomarkierte Peptide wie [68Ga]this compound, [111In]this compound, [90Y]this compound und [177Lu]this compound. Diese radiomarkierten Verbindungen werden für Bildgebungs- und therapeutische Zwecke verwendet .
Analyse Chemischer Reaktionen
Types of Reactions
DOTA-NOC primarily undergoes chelation reactions with various radiometals such as gallium-68, indium-111, yttrium-90, and lutetium-177. These reactions are essential for its application in diagnostic imaging and targeted radionuclide therapy .
Common Reagents and Conditions
Reagents: Radiometals like gallium-68, indium-111, yttrium-90, and lutetium-177.
Conditions: Elevated temperatures and specific pH conditions are required for efficient chelation.
Major Products
The major products formed from these reactions are radiolabeled peptides, such as [68Ga]this compound, [111In]this compound, [90Y]this compound, and [177Lu]this compound. These radiolabeled compounds are used for imaging and therapeutic purposes .
Wissenschaftliche Forschungsanwendungen
Neuroendocrine Tumor Imaging
DOTA-NOC has been extensively studied for its efficacy in imaging neuroendocrine tumors. A pivotal study demonstrated that Ga-DOTA-NOC PET/CT provided superior imaging results compared to traditional methods like In-DTPA-octreotide (OctreoScan) . The findings indicated that this compound not only identified more true positive tumor foci but also improved patient management decisions.
Key Findings:
- Patient Cohort: Nineteen patients with confirmed NETs.
- Results: this compound identified additional tumor foci in 21 regions compared to OCT .
- Impact on Management: Influenced staging in four patients and management decisions in three .
Sarcoidosis Assessment
This compound PET/CT has emerged as a significant tool for assessing disease activity and treatment response in patients with sarcoidosis, particularly those with thoracic involvement. A study involving 39 patients showed increased uptake of this compound in symptomatic cases, indicating its potential for monitoring treatment efficacy .
Study Insights:
- Patient Cohort: 39 patients with symptomatic sarcoidosis.
- Uptake Observations: Increased uptake in 25 out of 27 symptomatic patients .
- Clinical Relevance: Provides insights into disease activity and therapeutic response.
Other Tumor Types
Beyond NETs and sarcoidosis, this compound has been investigated for its role in imaging various other malignancies. For instance, it has shown promise in detecting pulmonary tuberculosis lesions, although F-FDG PET was found to be more sensitive overall .
Comparative Efficacy Studies
A comparative analysis between In-DOTA-NOC and In-DOTA-TATE revealed that this compound exhibited higher radioactivity concentrations in organs with a high density of somatostatin receptors, suggesting its superior targeting capabilities .
Comparison Summary:
Radiopharmaceutical | Key Characteristics | Findings |
---|---|---|
Ga-DOTA-NOC | High affinity for SSTR2; better imaging results | More true positives than OCT; influenced management decisions |
In-DOTA-TATE | Lower affinity for other SSTRs | Less effective in certain NET locations compared to this compound |
Production and Quality Control
The production of Ga-DOTA-NOC has been standardized under Good Manufacturing Practices (GMP), ensuring high-quality radiopharmaceuticals for clinical use. Studies have reported consistent production yields exceeding 99% purity without significant contamination from generator by-products .
Production Metrics:
Wirkmechanismus
DOTA-NOC exerts its effects by binding to somatostatin receptor subtypes 2, 3, and 5. Upon binding, the radiolabeled compound is internalized into the target cells, allowing for imaging or therapeutic intervention. The internalization process involves receptor-mediated endocytosis, followed by reactivation and re-endocytosis of the receptors .
Vergleich Mit ähnlichen Verbindungen
DOTA-NOC wird oft mit anderen ähnlichen Verbindungen wie DOTA-TOC (1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraessigsäure-Tyr3-Octreotid) und DOTA-TATE (1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraessigsäure-Tyr3-Octreotat) verglichen. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihrer Affinität zu Somatostatin-Rezeptorsubtypen:
DOTA-TOC: Hohe Affinität zum Somatostatin-Rezeptorsubtyp 2.
DOTA-TATE: Hohe Affinität zum Somatostatin-Rezeptorsubtyp 2.
This compound: Hohe Affinität zu den Somatostatin-Rezeptorsubtypen 2, 3 und 5, wodurch es vielseitiger für die Ansteuerung eines breiteren Spektrums von Tumoren ist
Das breitere Rezeptorbindungsprofil von this compound bietet einen Vorteil bei der Bildgebung und Therapie, da es eine größere Vielfalt an neuroendokrinen Tumoren ansteuern kann .
Biologische Aktivität
DOTA-NOC, a somatostatin analogue, has garnered significant attention in the field of nuclear medicine, particularly for its applications in imaging and therapy for neuroendocrine tumors (NETs). This article explores the biological activity of this compound, focusing on its receptor binding characteristics, internalization properties, and clinical applications.
This compound is a radiolabeled peptide that binds to somatostatin receptors (SSTRs), particularly SSTR2, SSTR3, and SSTR5. Its structure allows it to function as a high-affinity ligand with the following binding affinities:
Somatostatin Receptor | IC50 (nM) |
---|---|
SSTR2 | 2.9 ± 0.1 |
SSTR3 | 8 ± 2 |
SSTR5 | 10.4 ± 1.6 |
These values indicate this compound's superior binding capability compared to other somatostatin analogues like DOTA-TATE, which primarily targets SSTR2 .
2. Internalization and Biodistribution Studies
Research has shown that this compound exhibits significant internalization into somatostatin receptor-positive cells. In studies involving AR4-2J rat pancreatic tumor cells, the internalization rate of this compound was approximately twice that of [111In]DOTA-TOC and three times higher than [111In]DOTA-octreotide after four hours .
Biodistribution Findings:
- Rapid clearance from non-target tissues, except for the kidneys.
- At four hours post-injection, the uptake in tumors and SSTR-positive tissues was three to four times higher than that of other analogues .
3. Clinical Applications
This compound is primarily utilized in positron emission tomography (PET) imaging for neuroendocrine tumors. The compound is labeled with Gallium-68 ([68Ga]) for enhanced imaging capabilities.
Case Studies:
-
Clinical Experience with [68Ga]Ga-DOTA-NOC:
A study involving 32 patients demonstrated that [68Ga]Ga-DOTA-NOC PET/CT effectively localized primary tumors in cases where conventional imaging methods failed. It proved particularly useful in patients with suspected NETs, leading to changes in management in some cases . -
Comparative Efficacy:
In a comparative study between [68Ga]Ga-DOTA-NOC and traditional imaging techniques (e.g., 99mTc-HYNIC TOC), this compound identified significantly more lesions in patients with metastatic NETs .
Table: Summary of Clinical Findings
Study | Patient Count | Findings | Management Changes |
---|---|---|---|
Initial Clinical Experience | 32 | Effective tumor localization | Yes (in some cases) |
Comparative Efficacy | Varies | More lesions detected compared to standard imaging | Yes |
4. Safety and Production
The production of [68Ga]Ga-DOTA-NOC has been standardized under Good Manufacturing Practice (GMP) conditions. Quality control measures ensure high purity levels (>99%) and low levels of contaminants such as Gallium-67 .
5. Future Directions
Ongoing research aims to further explore the therapeutic potential of this compound beyond diagnostics. Its ability to bind multiple somatostatin receptor subtypes opens avenues for targeted radionuclide therapy.
Eigenschaften
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-OKVMNLLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619300-53-7 | |
Record name | DOTA-NOC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-NOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.